Cas no 6488-88-6 (1H-Benzimidazole,2-(1H-pyrazol-1-yl)-)

1H-Benzimidazole,2-(1H-pyrazol-1-yl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazole,2-(1H-pyrazol-1-yl)-
- 1H-Benzimidazole,2-(1H-pyrazol-1-yl)-(9CI)
- 2-(1H-PYRAZOL-1-YL)-1H-1,3-BENZODIAZOLE
- 2-(1H-pyrazol-1-yl)-1H-benzimidazole
- 2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole
- 2-(pyrazol-1-yl)-1H-benzimidazole
- 2-< Pyrazolyl-(1)> -benzimidazol
- 2-< Pyrazolyl-(1')> -benzimidazol
- 2-pyrazol-1-yl-1H-benzoimidazole
- AC1LCYGB
- pyrazolylbenzodiazole
- QC-3798
- SureCN546101
- 6488-88-6
- DTXSID30348644
- MFCD18807525
- MF-0735
- CS-0454528
- FT-0660842
- InChI=1/C10H8N4/c1-2-5-9-8(4-1)12-10(13-9)14-7-3-6-11-14/h1-7H,(H,12,13
- SCHEMBL546101
- 1H-benzimidazole, 2-(1H-pyrazol-1-yl)-
- AKOS013649577
- 2-pyrazol-1-yl-1H-benzimidazole
- J-505358
- 2-(pyrazol-1-yl)benzimidazole
-
- MDL: MFCD18807525
- インチ: InChI=1S/C10H8N4/c1-2-5-9-8(4-1)12-10(13-9)14-7-3-6-11-14/h1-7H,(H,12,13)
- InChIKey: QMKRHMVAGXMKAA-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)NC(=N2)N3C=CC=N3
計算された属性
- 精确分子量: 184.07504
- 同位素质量: 184.074896272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- PSA: 46.5
1H-Benzimidazole,2-(1H-pyrazol-1-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MF-0735-25G |
2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole |
6488-88-6 | >95% | 25g |
£2970.00 | 2025-02-09 | |
Chemenu | CM319346-1g |
2-(1H-Pyrazol-1-yl)-1H-1,3-benzodiazole |
6488-88-6 | 95% | 1g |
$338 | 2023-02-17 | |
Chemenu | CM319346-1g |
2-(1H-Pyrazol-1-yl)-1H-1,3-benzodiazole |
6488-88-6 | 95% | 1g |
$307 | 2021-06-17 | |
Key Organics Ltd | MF-0735-10MG |
2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole |
6488-88-6 | >95% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | MF-0735-1G |
2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole |
6488-88-6 | >95% | 1g |
£165.00 | 2025-02-09 | |
Key Organics Ltd | MF-0735-1MG |
2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole |
6488-88-6 | >95% | 1mg |
£37.00 | 2025-02-09 | |
Ambeed | A954189-1g |
2-(1H-Pyrazol-1-yl)-1H-1,3-benzodiazole |
6488-88-6 | 95+% | 1g |
$189.0 | 2024-04-18 | |
Key Organics Ltd | MF-0735-5G |
2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole |
6488-88-6 | >95% | 5g |
£743.00 | 2025-02-09 | |
Key Organics Ltd | MF-0735-10G |
2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole |
6488-88-6 | >95% | 10g |
£1320.00 | 2025-02-09 | |
Apollo Scientific | OR303990-1g |
2-(1H-Pyrazol-1-yl)-1H-1,3-benzodiazole |
6488-88-6 | 1g |
£170.00 | 2023-09-02 |
1H-Benzimidazole,2-(1H-pyrazol-1-yl)- 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
1H-Benzimidazole,2-(1H-pyrazol-1-yl)-に関する追加情報
Exploring the Properties and Applications of 2-(1H-Pyrazol-1-yl)-1H-Benzimidazole (CAS No. 6488-88-6)
The compound 2-(1H-pyrazol-1-yl)-1H-benzimidazole, identified by the CAS registry number 6488-88-6, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is a derivative of benzimidazole, a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The substitution at the 2-position with a pyrazole group introduces unique electronic and structural properties, making it a versatile building block for various applications.
The synthesis of 2-(1H-pyrazol-1-yl)-1H-benzimidazole typically involves multi-step reactions, often utilizing coupling reactions or cyclization processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the purity of the final product. The compound's stability under various conditions, including thermal and chemical stress, has been extensively studied, making it suitable for use in demanding environments.
In terms of physical properties, 2-(1H-pyrazol-1-yl)-1H-benzimidazole exhibits a high melting point and moderate solubility in common organic solvents. Its electronic structure, characterized by conjugated π-systems, contributes to its strong fluorescence properties. This feature has been exploited in the development of novel fluorescent sensors for detecting metal ions and anions in aqueous environments.
The application of benzimidazole derivatives, including CAS No. 6488-88-6, in drug discovery has been a focal point of recent research. The compound's ability to act as a ligand for metalloenzymes and its potential as an anti-inflammatory agent have been explored in preclinical studies. Additionally, its role as a scaffold in the design of anticancer drugs has shown promise due to its ability to inhibit specific kinase enzymes involved in tumor progression.
In materials science, 2-(1H-pyrazol-1-yl)-1H-benzimidazole has been incorporated into polymer frameworks to enhance their electrical conductivity and mechanical properties. Its use in the fabrication of organic light-emitting diodes (OLEDs) has also been investigated, with reports indicating improved device efficiency and stability compared to traditional materials.
The environmental impact of synthesizing and using CAS No. 6488-88-6 has also come under scrutiny. Researchers have developed greener synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. These efforts align with global sustainability goals and highlight the importance of eco-friendly practices in modern chemical manufacturing.
In conclusion, 2-(1H-pyrazol-1-yl)-1H-benzimidazole (CAS No. 6488-88-6) stands as a testament to the versatility of heterocyclic compounds in addressing diverse scientific challenges. Its unique properties, coupled with ongoing advancements in synthesis and application techniques, ensure that this compound will remain a key player in future research endeavors across multiple disciplines.
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